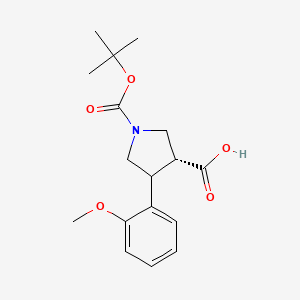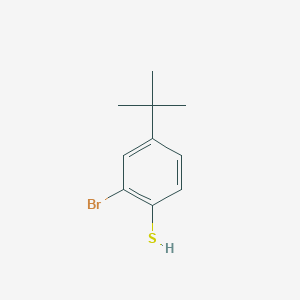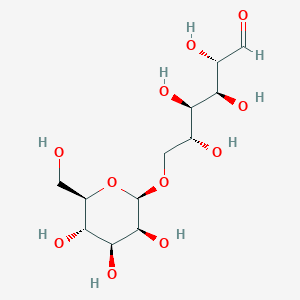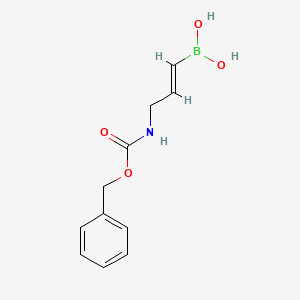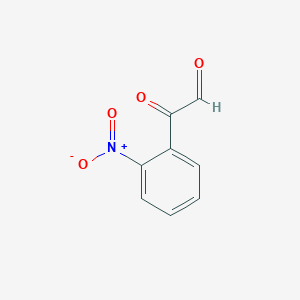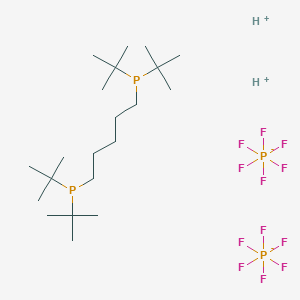![molecular formula C20H12F2N6 B15201526 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)
6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline is a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are involved in various cellular processes, including proliferation, survival, and migration. Overexpression of c-Met/HGF has been detected in many human malignancies, making it a significant target for cancer therapy .
Vorbereitungsmethoden
The synthesis of 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline involves several stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Analyse Chemischer Reaktionen
6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of triazolotriazine derivatives.
Biology: The compound is used in biological assays to investigate the role of c-Met in cellular processes.
Medicine: As a c-Met inhibitor, it has potential therapeutic applications in the treatment of cancers that overexpress c-Met/HGF.
Wirkmechanismus
The mechanism of action of 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline involves the inhibition of the c-Met receptor tyrosine kinase. By binding to the ATP-binding site of c-Met, the compound prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This inhibition leads to the suppression of tumor growth and metastasis in cancers that overexpress c-Met/HGF .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline include other c-Met inhibitors such as:
JNJ-38877605: Another potent c-Met inhibitor with a similar triazolotriazine core.
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: A structurally related compound with a different substituent on the triazolotriazine core.
6-(Difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline: A compound with a fluorophenyl group instead of a phenyl group.
The uniqueness of this compound lies in its high potency and selectivity for c-Met, making it a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C20H12F2N6 |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
6-[difluoro-(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline |
InChI |
InChI=1S/C20H12F2N6/c21-20(22,15-8-9-16-14(11-15)7-4-10-23-16)18-25-26-19-24-12-17(27-28(18)19)13-5-2-1-3-6-13/h1-12H |
InChI-Schlüssel |
QGSKEQKZHYYCMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3N=C2)C(C4=CC5=C(C=C4)N=CC=C5)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B15201460.png)
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)

